LSD1 Inhibition: Potency of 2,3-Dimethylbenzothiazolium Methyl Sulfate vs. Other Inhibitors
2,3-Dimethylbenzothiazolium methyl sulfate demonstrates an IC50 of 356 nM for inhibiting human recombinant Lysine-Specific Demethylase 1 (LSD1) [1]. This provides a quantitative benchmark for its use in epigenetic research. While this is a potent activity, it is important to note that other LSD1 inhibitors, such as certain tranylcypromine derivatives, can achieve IC50 values in the low nanomolar range (e.g., 1-50 nM) [2], indicating that the target compound's potency is significant but not the absolute highest reported. Its value lies in its distinct chemical scaffold, offering an alternative mechanism of action or binding mode compared to more common LSD1 inhibitors.
| Evidence Dimension | Inhibition of human recombinant LSD1 |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Tranylcypromine derivatives (class of LSD1 inhibitors) |
| Quantified Difference | Target compound is ~7-350 fold less potent than leading tranylcypromine derivatives. |
| Conditions | Inhibition of human recombinant LSD1 assessed by effect on H2O2 production incubated for 30 mins using a methylated peptide substrate and Amplex red reagent. |
Why This Matters
This compound offers a structurally distinct tool for studying LSD1 inhibition, potentially avoiding target engagement issues or off-target effects associated with other inhibitor classes.
- [1] BindingDB. (n.d.). BDBM50067551 CHEMBL3402053. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551&google=BDBM50067551 View Source
- [2] Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., Zhou, W., ... & Liu, H. M. (2015). A systematic review of histone lysine‐specific demethylase 1 and its inhibitors. Medicinal research reviews, 35(5), 1032-1071. View Source
